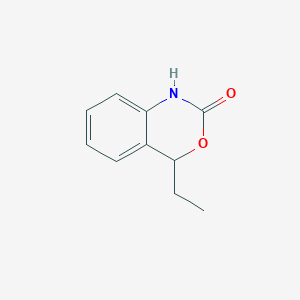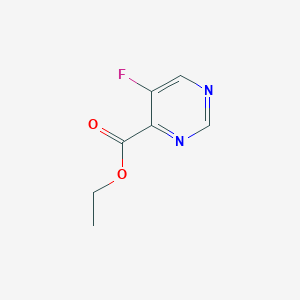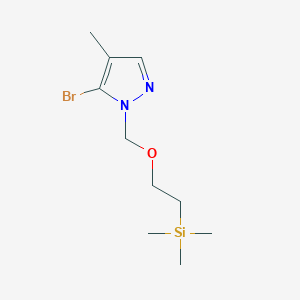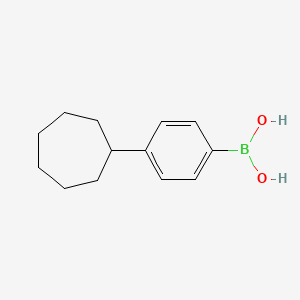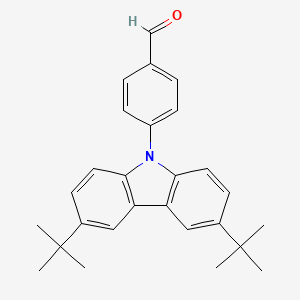![molecular formula C15H24O2 B13982029 1-[3-(Methoxymethoxy)-2-methylpropyl]-4-(1-methylethyl)benzene CAS No. 180274-14-0](/img/structure/B13982029.png)
1-[3-(Methoxymethoxy)-2-methylpropyl]-4-(1-methylethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Methoxymethoxy)-2-methylpropyl]-4-(1-methylethyl)benzene is an organic compound with the molecular formula C12H18O2 It is a derivative of benzene, featuring a methoxymethoxy group and a methylpropyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Methoxymethoxy)-2-methylpropyl]-4-(1-methylethyl)benzene typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as benzene derivatives.
Functional Group Introduction: The methoxymethoxy group is introduced through a series of reactions involving methanol and formaldehyde.
Alkylation: The methylpropyl group is introduced via alkylation reactions using suitable alkylating agents.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-[3-(Methoxymethoxy)-2-methylpropyl]-4-(1-methylethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1-[3-(Methoxymethoxy)-2-methylpropyl]-4-(1-methylethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[3-(Methoxymethoxy)-2-methylpropyl]-4-(1-methylethyl)benzene involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
1-isopropyl-2-(methoxymethoxy)-3-methylbenzene: A closely related compound with similar structural features.
Benzene, 1-methyl-3-(1-methylethyl)-: Another similar compound with slight variations in the substituent groups.
Uniqueness
1-[3-(Methoxymethoxy)-2-methylpropyl]-4-(1-methylethyl)benzene is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
180274-14-0 |
|---|---|
Fórmula molecular |
C15H24O2 |
Peso molecular |
236.35 g/mol |
Nombre IUPAC |
1-[3-(methoxymethoxy)-2-methylpropyl]-4-propan-2-ylbenzene |
InChI |
InChI=1S/C15H24O2/c1-12(2)15-7-5-14(6-8-15)9-13(3)10-17-11-16-4/h5-8,12-13H,9-11H2,1-4H3 |
Clave InChI |
BXRGSCQQZBKSNP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)CC(C)COCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


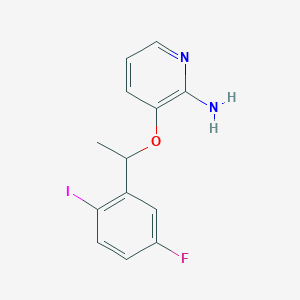
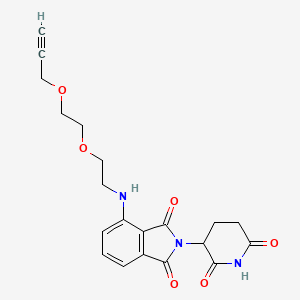
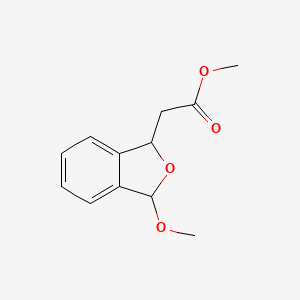
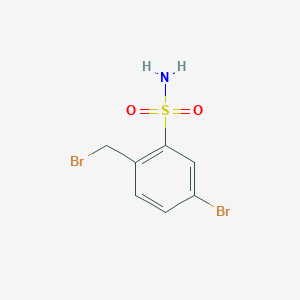
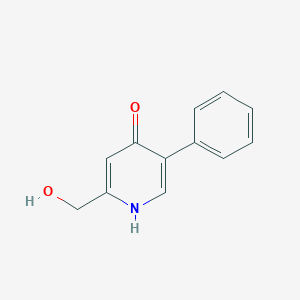
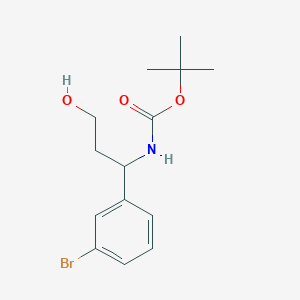
![tert-Butyl 7-[(4-methoxyphenyl)acetyl]-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13981968.png)
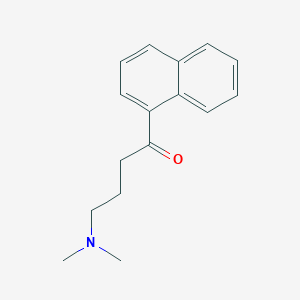
![(S)-1-[4-(trifluoromethyl)phenyl]but-3-enylamine](/img/structure/B13981989.png)
